3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Beschreibung
3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound characterized by a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a 4-methylpiperazinyl group at position 1, and a cyano group at position 2.
Eigenschaften
IUPAC Name |
3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-13-11-17(22-9-7-21(2)8-10-22)23-16-6-4-3-5-15(16)20-18(23)14(13)12-19/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWJJHYUBPQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338711 | |
| Record name | 3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-30-9 | |
| Record name | 3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-(4-methylpiperazin-1-yl)aniline with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that 3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Breast Cancer
In a study published in the Journal of Medicinal Chemistry, researchers found that this compound inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. The study provided insights into the compound's ability to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to enhanced cancer cell death .
Neurological Applications
The compound's structural similarity to known neuroactive agents suggests its potential use in treating neurological disorders such as depression and anxiety.
Antidepressant Effects
In preclinical models, this compound has shown efficacy in reducing depressive-like behaviors. It appears to modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Case Study: Animal Model
In a study involving chronic unpredictable stress models in rats, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests its potential as a fast-acting antidepressant .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses significant antibacterial properties.
Broad-Spectrum Activity
Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes.
Case Study: Efficacy Against MRSA
A study published in Antimicrobial Agents and Chemotherapy reported that the compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (Minimum Inhibitory Concentration) of 2 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or the carbonitrile group can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on piperazine | Enhances binding affinity to target proteins |
| Alteration of carbonitrile group | Affects solubility and bioavailability |
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Synthetic Efficiency : Derivatives with simple substituents (e.g., benzyl in 3v) achieve higher yields (up to 90%) compared to those with complex groups (e.g., 68.21% for 14c) .
- Thermal Stability : Piperazinyl-containing analogs (e.g., 13e) exhibit higher melting points (>276°C), suggesting stronger intermolecular interactions .
Physicochemical Properties
- Molecular Weight and Solubility : The 4-methylpiperazinyl group in the target compound reduces molecular weight (estimated ~373 g/mol) compared to bulkier analogs like the 4-methoxybenzyl derivative (411.5 g/mol) . This may improve aqueous solubility.
Antimicrobial Activity:
- Pyrido[1,2-a]benzimidazole derivatives with morpholino or chloro substituents (e.g., compounds from ) demonstrate moderate antimicrobial activity against bacterial strains (MIC: 25–50 µg/mL), though less potent than standard drugs like ampicillin .
- SAR Insight : The 4-methylpiperazinyl group’s basicity may enhance membrane penetration, but direct antimicrobial data for the target compound are lacking .
Anticancer Potential:
- Piperazinyl and piperidinyl derivatives (e.g., 13c and 13e) show promise in anticancer agent design, with yields >74% and high purity . Their activity may relate to interactions with kinase targets or DNA intercalation, though mechanistic details are unspecified.
Environmental and Agricultural Relevance
- A toluidino-substituted analog (3-methyl-1-(4-toluidino)-pyrido[1,2-a]benzimidazole-4-carbonitrile) was detected in organically fertilized soil (0.2% abundance), highlighting environmental persistence . The 4-methylpiperazinyl group’s impact on biodegradation remains unstudied.
Biologische Aktivität
3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-benzimidazole framework, which is known for its diverse pharmacological activities. The presence of a methylpiperazine moiety enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines exhibit moderate antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Escherichia coli and Shigella flexneri . Although specific data on the compound is limited, its structural analogs suggest potential antimicrobial effects.
Anticancer Activity
The compound's structural similarity to other pyrido-benzimidazole derivatives raises interest in its anticancer potential. Research has shown that related compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K pathway . In vitro studies have demonstrated that certain derivatives exhibit significant suppression of DNA methylation in cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
Monoamine Oxidase Inhibition
Another area of investigation is the compound's effect on monoamine oxidase (MAO) activity. Compounds with similar structures have shown pronounced anti-MAO activity, inhibiting enzyme activity by up to 63% . This property may offer therapeutic benefits in treating mood disorders and neurodegenerative diseases.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including MAO.
- DNA Interaction : Its ability to bind to DNA may lead to alterations in gene expression and cellular proliferation.
- Receptor Modulation : The presence of the piperazine group suggests potential interactions with neurotransmitter receptors, influencing neurochemical pathways.
Case Studies and Research Findings
A selection of studies highlights the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Harutyunyan et al. (2023) | Identified moderate antibacterial properties against various bacterial strains. |
| PMC8508785 (2021) | Demonstrated significant anticancer effects through DNA methylation suppression. |
| IgMin Research (2023) | Reported anti-MAO activity with potential implications for mood disorders. |
Q & A
Basic: How can the synthesis of 3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile be optimized for improved yield and purity?
Methodological Answer:
Optimization involves multi-step reactions with careful control of conditions. Key steps include:
- Piperazine Substitution : Reacting 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile precursors with 4-methylpiperazine under reflux in dimethylformamide (DMF) or dichloromethane (DCM) for 12–24 hours .
- Purification : Use flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) to isolate the product. Dry loading with Celite improves separation efficiency .
- Yield Enhancement : Adjust stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane) and employ catalysts like trifluoroacetic acid (TFA) to accelerate cyclization .
Basic: What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm substituent positions, such as the methylpiperazine moiety (δ ~2.38 ppm for CH₃) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution EI-MS validates the molecular ion ([M⁺] at m/z 411.509) and fragments .
- Infrared (IR) Spectroscopy : Peaks at ~2231 cm⁻¹ (C≡N stretch) and ~1656 cm⁻¹ (C=O in derivatives) confirm functional groups .
Basic: How to design in vitro assays to evaluate its kinase inhibitory activity?
Methodological Answer:
- Kinase Profiling : Use recombinant kinase enzymes (e.g., EGFR, VEGFR) in ATP-binding assays with luminescence-based ADP detection. IC₅₀ values are calculated via dose-response curves .
- Cell-Based Assays : Treat cancer cell lines (e.g., MCF-7, A549) and measure proliferation via MTT assays. Apoptosis markers (e.g., caspase-3 activation) validate mechanistic effects .
Advanced: How can structure-activity relationship (SAR) studies be conducted to assess the role of the piperazine moiety?
Methodological Answer:
- Analog Synthesis : Replace 4-methylpiperazine with substituents like 4-benzylpiperazine or morpholine. Compare IC₅₀ values across analogs .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys745 in EGFR) guide SAR interpretations .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, Kd) to correlate structural modifications with activity .
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., radiometric ³²P-ATP assays) and cellular (e.g., Western blot for phospho-kinase levels) approaches .
- Batch Consistency : Verify compound purity (≥95% via HPLC) and stability (e.g., LC-MS for degradation products) to exclude batch-specific artifacts .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and adjust for variables like cell line heterogeneity .
Advanced: What strategies assess selectivity against kinase isoforms and off-target effects?
Methodological Answer:
- Kinome-Wide Screening : Utilize panels (e.g., DiscoverX KINOMEscan) to profile selectivity across 400+ kinases. A selectivity score (<10% hits at 1 µM) indicates specificity .
- Off-Target Profiling : Screen against GPCRs, ion channels, and transporters using radioligand binding assays .
- CRISPR-Cas9 Knockout Models : Generate kinase-deficient cell lines to confirm on-target effects .
Advanced: Which in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability. Plasma samples analyzed via LC-MS/MS quantify Cₘₐₓ, t₁/₂, and AUC .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies. Histopathology identifies organ-specific toxicity .
- Xenograft Models : Evaluate antitumor efficacy in nude mice with patient-derived xenografts (PDX). Correlate tumor regression with PK parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
